N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine
Description
N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine, also known as this compound, is a useful research compound. Its molecular formula is C15H19N5 and its molecular weight is 269.352. The purity is usually 95%.
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Mechanism of Action
Target of Action
Iso Rizatriptan, also known as G7C3579X6Q, Rizatriptan impurity C, or N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine, is a selective agonist for serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes . These receptors are primarily found in cranial arteries and are involved in the constriction of blood vessels .
Mode of Action
Iso Rizatriptan binds with high affinity to the 5-HT1B and 5-HT1D receptors . This binding causes vasoconstriction of intracranial extracerebral blood vessels, which is thought to occur primarily via 5-HT1B receptors . Additionally, Iso Rizatriptan inhibits nociceptive neurotransmission in trigeminal pain pathways .
Biochemical Pathways
The activation of 5-HT1B and 5-HT1D receptors by Iso Rizatriptan leads to a decrease in the activity of the trigeminovascular system . This results in the release of vasoactive neuropeptides, causing vasodilation of the meningeal vessels and neurogenic inflammation . These actions correlate with the relief of migraine symptoms .
Pharmacokinetics
Iso Rizatriptan is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans . It has a relatively shorter elimination half-life than other triptans . It is excreted primarily in urine (82%, 14% as unchanged drug) and feces (12%) .
Result of Action
The molecular and cellular effects of Iso Rizatriptan’s action primarily involve the constriction of brain blood vessels and the blocking of pain impulses . This leads to the reduction of pain, nausea, and other migraine sensations .
Action Environment
The action, efficacy, and stability of Iso Rizatriptan can be influenced by various environmental factors. For instance, the bioavailability of Iso Rizatriptan may be affected by factors such as the patient’s metabolic rate, the presence of food in the stomach, and the pH of the gastrointestinal tract. Specific studies on the influence of environmental factors on iso rizatriptan’s action are limited .
Biological Activity
N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine, also known as Rizatriptan N-Oxide, is a compound derived from Rizatriptan, a medication primarily used for the treatment of migraines. This compound has garnered attention for its potential biological activities, particularly in the realms of analgesia and cancer treatment. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C15H19N5O
- Molecular Weight : 285.34 g/mol
- CAS Number : 260435-42-5
This compound exhibits its biological effects primarily through interactions with serotonin receptors. Specifically, it acts as an agonist at the 5-HT_1B and 5-HT_1D receptor subtypes, which are implicated in vasoconstriction and the modulation of neurotransmitter release in the central nervous system. This mechanism is crucial for its analgesic properties in migraine relief .
2. Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of indole compounds can exhibit significant cytotoxicity against various cancer cell lines. Notably, this compound has shown promising activity against breast cancer cells (MCF-7) with IC50 values indicating effective cell growth inhibition .
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
MCF-7 | 0.052 | Induction of apoptosis and cell cycle arrest |
PANC-1 | 0.065 | Disruption of microtubule dynamics |
SK-MEL-2 | 0.075 | Targeting tubulin polymerization |
3. In vitro Studies
In vitro evaluations have demonstrated that this compound can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G0/G1 phase in several studies.
- Apoptosis Induction : Mechanistic studies indicate that it triggers mitochondrial pathways leading to apoptosis.
- Microtubule Disruption : It interferes with microtubule dynamics, which is critical for cell division and function .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
Case Study 1: Breast Cancer Treatment
A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant cytotoxic effects with an IC50 value of 52 nM. The study also reported that the compound induced G2/M phase arrest and apoptosis through tubulin targeting mechanisms .
Case Study 2: Analgesic Properties
In clinical settings, derivatives of this compound have been evaluated for their analgesic properties in migraine patients. The results indicated a significant reduction in headache severity when administered during acute migraine attacks .
Properties
IUPAC Name |
N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-19(2)6-5-14-8-13-7-12(3-4-15(13)18-14)9-20-11-16-10-17-20/h3-4,7-8,10-11,18H,5-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKUUFDCAHYSCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC2=C(N1)C=CC(=C2)CN3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175040 | |
Record name | N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208941-96-2 | |
Record name | N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208941-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rizatriptan impurity C [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208941962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIMETHYL-5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-1H-INDOLE-2-ETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7C3579X6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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